Cas no 1030829-24-3 (2-(2-methylpropyl)-3-Pyridinemethanol)

2-(2-Methylpropyl)-3-Pyridinemethanol is a pyridine derivative featuring a hydroxymethyl functional group at the 3-position and a 2-methylpropyl substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The hydroxymethyl group offers opportunities for further functionalization, while the branched alkyl chain may influence lipophilicity and steric properties. Its structural features make it a potential intermediate in the development of bioactive molecules or specialty chemicals. The compound should be handled under standard laboratory conditions, with attention to stability and compatibility in synthetic applications.
2-(2-methylpropyl)-3-Pyridinemethanol structure
1030829-24-3 structure
Product Name:2-(2-methylpropyl)-3-Pyridinemethanol
CAS No:1030829-24-3
MF:C10H15NO
MW:165.232202768326
MDL:MFCD18802823
CID:1096854
PubChem ID:68431417
Update Time:2025-05-20

2-(2-methylpropyl)-3-Pyridinemethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylpropyl)-3-Pyridinemethanol
    • MFCD18802823
    • AS-64728
    • AKOS027428797
    • 1030829-24-3
    • W12144
    • SCHEMBL2894516
    • HIEINLRZXMTSEU-UHFFFAOYSA-N
    • [2-(2-methylpropyl)pyridin-3-yl]methanol
    • (2-isobutylpyridin-3-yl)methanol
    • MDL: MFCD18802823
    • Inchi: 1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3
    • InChI Key: HIEINLRZXMTSEU-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CN=C1CC(C)C

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.1Ų

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2-(2-methylpropyl)-3-Pyridinemethanol Related Literature

Additional information on 2-(2-methylpropyl)-3-Pyridinemethanol

Introduction to 2-(2-methylpropyl)-3-Pyridinemethanol (CAS No. 1030829-24-3)

2-(2-methylpropyl)-3-Pyridinemethanol, identified by its Chemical Abstracts Service (CAS) number 1030829-24-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyridine core substituted with a secondary alcohol functional group, has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The compound's unique framework, combining a pyridine ring with an isobutyl side chain and a hydroxymethyl group at the 3-position, positions it as a valuable intermediate in the synthesis of more complex molecules.

The pyridine moiety is a cornerstone in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Pyridine derivatives are prevalent in pharmaceuticals due to their favorable pharmacokinetic properties and metabolic stability. In 2-(2-methylpropyl)-3-Pyridinemethanol, the presence of the hydroxymethyl group (-CH₂OH) introduces a reactive site that can be exploited for further functionalization, making it a promising candidate for the development of novel therapeutic agents.

Recent advancements in drug design have emphasized the importance of structurally diverse scaffolds to improve binding affinity and reduce off-target effects. The isobutyl substituent in this compound contributes to steric bulk, which can be strategically employed to modulate interactions with biological targets. This feature is particularly relevant in the design of small-molecule inhibitors where precise spatial orientation is critical for efficacy.

From a synthetic perspective, 2-(2-methylpropyl)-3-Pyridinemethanol serves as an excellent building block for constructing more elaborate heterocyclic systems. The combination of a pyridine ring with an aliphatic side chain and an alcohol group provides multiple opportunities for chemical modification, including etherification, esterification, and condensation reactions. These transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS) and rational drug design.

In the context of contemporary pharmaceutical research, the demand for innovative molecular architectures has led to increased exploration of pyridine derivatives. The structural motif present in 2-(2-methylpropyl)-3-Pyridinemethanol aligns well with current trends toward the development of bioisosteres—molecules that retain similar biological activity but differ in physical properties such as solubility or metabolic stability. The hydroxymethyl group, for instance, can be replaced with other functional groups to achieve desired pharmacological profiles without compromising core binding interactions.

One notable application of this compound is in the synthesis of kinase inhibitors, where pyridine-based scaffolds are frequently employed due to their ability to mimic ATP binding pockets. The isobutyl group enhances solubility while maintaining rigidity, which is advantageous for target engagement. Additionally, the alcohol functionality allows for derivatization into phosphates or thiophosphates, further expanding its utility in medicinal chemistry.

The role of computational chemistry in optimizing molecular design has also highlighted the importance of structural diversity. Virtual screening methods leverage databases like ZINC or ChEMBL to identify compounds with high potential bioactivity. 2-(2-methylpropyl)-3-Pyridinemethanol fits well within these datasets due to its unique combination of features, making it a candidate for computational docking studies aimed at identifying novel drug candidates.

Another emerging area where this compound finds relevance is in materials science, particularly in the development of organic electronic materials. Pyridine derivatives are known to exhibit electron-withdrawing properties, which can be beneficial in designing semiconducting polymers or small molecules for optoelectronic applications. The hydroxymethyl group further enhances solubility, facilitating processing into thin films or solution-based devices.

In conclusion, 2-(2-methylpropyl)-3-Pyridinemethanol (CAS No. 1030829-24-3) represents a versatile intermediate with broad applicability across pharmaceuticals and materials science. Its structural features—combining a pyridine core with an isobutyl side chain and a hydroxymethyl group—make it an attractive scaffold for further derivatization and functionalization. As research continues to evolve toward more sophisticated molecular designs, compounds like this will play an increasingly pivotal role in advancing both drug discovery and technological innovation.

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